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Gene Annotation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers resolve inconsistencies in gene annotations in the Medicago

truncatula database.

Frequently Asked Questions (FAQs)
Q1: Why does the gene identifier for my gene of interest change between different versions of

the Medicago truncatula genome annotation?

A1: Gene identifiers can change between annotation versions due to updates in the genome

assembly and re-annotation efforts.[1][2] As the quality of the genome sequence improves,

gene prediction pipelines may merge previously separate gene models, split a single model

into multiple, or assign a new identifier to a revised gene structure. To track these changes,

resources like the JCVI Medicago website provide lookup tables to navigate between older and

newer datasets.[1]

Q2: I've found multiple, conflicting gene models for my gene of interest in different databases.

How do I determine which is the most accurate?
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A2: Conflicting gene models are a common issue arising from the use of different prediction

algorithms and evidence sources by various databases. To resolve this, a multi-evidence

approach is recommended. You should compare the gene models with experimental data such

as Expressed Sequence Tags (ESTs) and RNA-seq data to see which model is better

supported by transcript evidence.[1][2][3] The Medicago Gene Expression Atlas (MtExpress) is

a valuable resource for this.[3][4] Additionally, comparing the predicted protein sequences

against closely related species can help identify the most conserved and likely correct gene

structure.

Q3: The functional annotation of my gene seems incorrect or is missing. What steps can I take

to correct or update it?

A3: Automated annotation pipelines can sometimes assign incorrect functions or fail to assign

one at all. To manually curate the function of a gene, you can perform a BLAST search of the

protein sequence against a comprehensive database like UniProt to find homologs with

experimentally validated functions.[5] Examining the protein for conserved domains using tools

like InterProScan can also provide clues to its function.[6]

Q4: I have experimental evidence suggesting the existence of a gene that is not present in the

current annotation. How can I proceed?

A4: If you suspect a gene is missing, you can use your transcript data (e.g., from an RNA-seq

experiment) and align it to the Medicago truncatula genome using a genome browser. If your

transcript consistently aligns to a region with no annotated gene, this is strong evidence for a

novel gene. You can then use gene prediction tools or manually define the gene model based

on your transcript evidence.

Q5: How can I leverage gene expression data to validate an existing gene annotation?

A5: Gene expression data is a powerful tool for annotation validation. The MtExpress database

contains a vast collection of RNA-seq data from various tissues and experimental conditions.[3]

[4] You can check if a gene is expressed in the expected tissues or under specific conditions

based on its putative function. The expression of a predicted gene model across multiple

datasets provides strong support for its validity.
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Guide 1: Resolving Conflicting Gene Models
This guide outlines a workflow for researchers who have identified multiple, conflicting

annotations for a single gene.

Experimental Protocol:

Collect all predicted transcript and protein sequences for the gene of interest from the

different databases (e.g., Phytozome, Ensembl Plants, NCBI).

Gather transcript evidence:

Download RNA-seq data for relevant tissues or conditions from the MtExpress atlas.[3][4]

Align the RNA-seq reads to the Medicago truncatula genome using a splice-aware aligner

like STAR.[2][4]

Gather protein homology evidence:

Perform a protein BLAST (BLASTP) of each predicted protein sequence against the

UniProt database, focusing on legume species.[5]

Visualize and evaluate the evidence:

Load the genome sequence, the different gene models (in GFF3 format), and the aligned

RNA-seq data (in BAM format) into a genome browser like JBrowse.[7]

Visually inspect the alignment of the RNA-seq reads to the different exon-intron structures

proposed by the conflicting models. The model that is best supported by the RNA-seq data

(i.e., reads covering the exons and splice junctions) is likely the most accurate.

Compare the protein alignments from BLAST. The gene model whose protein sequence

shows the highest identity and coverage to homologs in other legumes is favored.

Guide 2: Manual Functional Re-annotation of a Gene
This guide provides steps for manually curating the functional annotation of a gene that is

either unannotated or appears to be incorrectly annotated.
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Experimental Protocol:

Obtain the protein sequence of the gene of interest from the database.

Perform a BLASTP search against the UniProtKB/Swiss-Prot database to identify well-

characterized homologous proteins.[5]

Analyze the protein for conserved domains and motifs using InterProScan. This will identify

functional domains that can provide insight into the protein's role.

Search for relevant literature using the gene name, identifiers of homologs, and identified

domains to find experimental evidence related to the gene's function.

Synthesize the information from homology searches, domain analysis, and literature to

propose a more accurate functional annotation.

Quantitative Data
Table 1: Comparison of Medicago truncatula Genome Annotation Versions

Feature Mt3.5 Annotation Mt4.0 Annotation
MtrunA17r5.0-ANR
(v1.9)

Release Date 2011 2014 2022

Total Gene Loci ~38,000 50,894 ~52,000

High Confidence

Genes
N/A 31,661 N/A

Low Confidence

Genes
N/A 19,233 N/A

Manually Curated

Genes
Limited Limited

100 models re-

annotated[6]

Data is approximate and compiled from various sources for comparative purposes.[1][2][6][8]
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Caption: Workflow for troubleshooting gene annotation inconsistencies.
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Caption: Simplified Nod factor signaling pathway in Medicago truncatula.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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